2-Chloroethyl n-propyl sulfide chemical properties and CAS 4303-42-8
2-Chloroethyl n-propyl sulfide chemical properties and CAS 4303-42-8
An In-depth Technical Guide to 2-Chloroethyl n-propyl sulfide (CAS 4303-42-8)
Abstract
This technical guide provides a comprehensive overview of 2-Chloroethyl n-propyl sulfide (CAS 4303-42-8), a significant organosulfur compound primarily utilized in specialized research environments. Due to the limited availability of direct experimental data for this specific molecule, this document leverages a well-established scientific approach by inferring its properties, reactivity, and toxicological profile from its close and extensively studied structural analog, 2-Chloroethyl ethyl sulfide (CEES). The guide delves into the compound's physicochemical properties, proposes a detailed synthetic pathway, and discusses its critical application as a laboratory simulant for the chemical warfare agent sulfur mustard. Furthermore, it outlines the essential toxicological data and safety protocols necessary for its handling, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its safe and effective use.
Chemical Identity and Physicochemical Properties
2-Chloroethyl n-propyl sulfide is an alkyl sulfide containing a reactive chloroethyl group. While specific experimental data for this compound is not widely published, its properties can be reliably estimated by examining its lower homolog, 2-Chloroethyl ethyl sulfide.
| Property | 2-Chloroethyl n-propyl sulfide | 2-Chloroethyl ethyl sulfide (Analog) | Source |
| CAS Number | 4303-42-8 | 693-07-2 | [1][2] |
| Molecular Formula | C₅H₁₁ClS | C₄H₉ClS | [2][3] |
| Molecular Weight | 138.66 g/mol | 124.63 g/mol | [3][4] |
| Appearance | Not specified (likely a colorless liquid) | Colorless liquid | [4] |
| Boiling Point | Data not available | 156-157 °C | [5][6] |
| Density | Data not available | 1.07 g/mL at 25 °C | [5] |
| Refractive Index | Data not available | n20/D 1.4885 | [5] |
| Solubility | Not specified (likely immiscible with water) | Does not mix with water | [7] |
Synthesis and Reactivity
Reactivity Profile
The reactivity of 2-Chloroethyl n-propyl sulfide is dominated by two key features: the thioether linkage and the primary alkyl chloride. Like other β-chloroethyl sulfides, it is capable of intramolecular cyclization, where the sulfur atom attacks the electrophilic carbon bearing the chlorine atom. This process forms a highly strained and reactive three-membered ring known as the episulfonium ion (or thiiranium ion).
This cyclic intermediate is a potent alkylating agent, capable of reacting with a wide range of biological nucleophiles, including DNA and proteins. It is this alkylating ability that underlies the vesicant (blistering) properties of the parent compound, sulfur mustard (bis(2-chloroethyl) sulfide), and makes analogs like 2-chloroethyl n-propyl sulfide valuable, yet hazardous, research chemicals.[8] The compound is expected to be incompatible with strong oxidizing agents and strong bases.[6][9]
Proposed Synthesis Workflow
A robust and logical synthesis for 2-Chloroethyl n-propyl sulfide can be proposed based on established organosulfur chemistry, proceeding in two main stages from commercially available starting materials.
Caption: Proposed two-step synthesis of 2-Chloroethyl n-propyl sulfide.
Detailed Experimental Protocol (Proposed)
This protocol describes a plausible method for the synthesis of 2-Chloroethyl n-propyl sulfide. This procedure should only be attempted by trained chemists in a well-ventilated chemical fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 2-(Propylthio)ethanol
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Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: To the flask, add a solution of sodium ethoxide in ethanol. This is prepared by cautiously dissolving sodium metal (1.0 eq) in absolute ethanol.[10]
-
Thiol Addition: Cool the solution in an ice bath (0 °C). Add propanethiol (1.0 eq) dropwise via the dropping funnel. The rationale for this step is to form the sodium thiopropoxide salt in situ, a potent nucleophile.
-
Alkylation: After the addition is complete, add 2-chloroethanol (1.0 eq) dropwise to the stirring solution.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture, and quench with water. Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude 2-(propylthio)ethanol. Purify via distillation if necessary.
Step 2: Chlorination of 2-(Propylthio)ethanol
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Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the purified 2-(propylthio)ethanol (1.0 eq) from Step 1 in anhydrous dichloromethane (DCM).
-
Chlorination: Cool the solution to 0 °C. Add thionyl chloride (SOCl₂) (1.1 eq) dropwise.[11] The use of a slight excess of thionyl chloride ensures complete conversion of the alcohol. The low temperature helps to control the exothermic reaction and minimize side products. Gaseous byproducts (SO₂ and HCl) will be evolved and should be passed through a scrubber containing a base solution (e.g., NaOH).
-
Reaction Completion: After the addition, allow the reaction to stir at room temperature for 12-18 hours or until TLC/GC-MS analysis indicates the disappearance of the starting material.
-
Workup and Purification: Carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude 2-Chloroethyl n-propyl sulfide can be purified by vacuum distillation to yield the final product.
Applications in Research
The primary and most critical application of 2-Chloroethyl n-propyl sulfide and its analogs is as a simulant for the chemical warfare agent (CWA) sulfur mustard.[12] Sulfur mustard is a highly toxic and persistent vesicant, making it extremely hazardous to handle for research purposes.[8][13]
Simulants like 2-Chloroethyl n-propyl sulfide are monofunctional analogs, meaning they contain only one 2-chloroethyl sulfide group instead of the two found in sulfur mustard.[5] This structural similarity allows them to mimic the chemical reactivity and toxic mechanism of the actual agent but with significantly lower vapor pressure and acute toxicity.[4] This makes them invaluable and safer tools for:
-
Developing and calibrating detection equipment.
-
Testing the efficacy of decontamination materials and procedures. [12]
-
Studying the biochemical mechanisms of vesicant-induced injury. [5]
-
Screening potential medical countermeasures and therapeutic treatments.
Toxicological Profile and Safety Precautions
| Hazard Type | Data for 2-Chloroethyl ethyl sulfide (Analog) | Source |
| Acute Oral Toxicity | LD50 (rat): 252 mg/kg. Toxic if swallowed. | [4][6][9] |
| Acute Dermal Toxicity | Toxic in contact with skin. | [9] |
| Acute Inhalation Toxicity | Toxic if inhaled. Material is destructive to tissues of the mucous membranes and upper respiratory tract. | [7][9] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. Can cause deep, slow-healing ulcers. | [7][9] |
| Eye Damage | Causes serious eye damage. | [9] |
| Carcinogenicity | May cause cancer. Limited evidence of a carcinogenic effect. | [1][7][9] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[14] An emergency eye wash station and safety shower must be immediately accessible.[9]
-
Personal Protective Equipment:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Double gloving is recommended.[7]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[9]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, a chemically resistant apron or suit may be necessary.[9]
-
Respiratory Protection: In case of inadequate ventilation or for spill cleanup, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors is required.[6]
-
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable and toxic materials.[14][15] Recommended storage temperature is 2-8 °C.[5][9] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and bases.[6]
-
Disposal: This material and its container must be disposed of as hazardous waste.[7] All waste must be handled in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[14]
Conclusion
2-Chloroethyl n-propyl sulfide, CAS 4303-42-8, is a reactive organosulfur compound whose primary value lies in its role as a research tool. While direct data is sparse, its chemical properties, reactivity, and hazards can be confidently inferred from close structural analogs. Its ability to mimic the alkylating mechanism of sulfur mustard makes it an essential simulant for advancing defense and medical countermeasures against chemical threats. The significant toxicity, however, mandates that its use be restricted to controlled laboratory settings where stringent safety protocols and engineering controls are rigorously enforced.
References
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Cheméo. (n.d.). Chemical Properties of 2-Chloroethyl-2-chloropropyl sulfide. Retrieved from [Link]
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Georganics. (2015, May 6). Safety Data Sheet: 2-CHLOROETHYL ETHYL SULFIDE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 246203, 2-Chloroethyl n-propyl sulfide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12398667, 2-Chloroethyl-2-chloropropyl sulfide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, October 15). 2-Chloroethyl n-propyl sulfide - Hazard. Computational Toxicology and Exposure Online Resources. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, October 15). 2-Chloroethyl n-propyl sulfide - Cancer. Computational Toxicology and Exposure Online Resources. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Chloroethyl ethyl sulfide. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Chloroethyl ethyl sulfide. NIST Chemistry WebBook. Retrieved from [Link]
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Organic Syntheses. (n.d.). n-PROPYL SULFIDE. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Chloroethyl ethyl sulfide. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). The possible reactive decomposition pathways of 2-chloroethyl ethyl sulfide. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound (±)-Benzoin (FDB012830). Retrieved from [Link]
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D'Agostino, P. A., & Chenier, C. L. (2006). Proton Nuclear Magnetic Resonance Spectra of Sulfur Mustard and 2-Chloroethyl Ethyl Sulfide in Selected Solvents. ResearchGate. Retrieved from [Link]
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